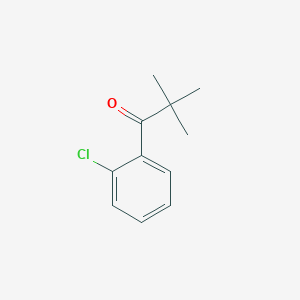

2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRIQERUHAYZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478816 | |

| Record name | 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61593-17-7 | |

| Record name | 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-2,2-dimethylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Placement Within the Context of Functionalized Ketones in Organic Synthesis

Functionalized ketones are a cornerstone of organic synthesis, serving as crucial intermediates in the construction of complex molecules. acs.orgnumberanalytics.com Ketones, in general, are highly versatile due to the reactivity of the carbonyl group, which can undergo a wide array of transformations such as nucleophilic additions, reductions, and oxidations. numberanalytics.com The presence of additional functional groups, as seen in 2'-chloro-2,2-dimethylpropiophenone, further enhances their synthetic utility.

The α-functionalization of ketones, in particular, is a well-established and powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Traditional methods often rely on the generation of an enolate, a nucleophilic intermediate, which then reacts with an electrophile. researchgate.net The chlorine atom in this compound, positioned on the aromatic ring, influences the electronic properties of the ketone and can participate in various coupling reactions, adding another layer of synthetic potential.

Importance of Halogenated Aliphatic Aromatic Ketones in Chemical Research

Halogenated aliphatic-aromatic ketones, such as 2'-chloro-2,2-dimethylpropiophenone, represent a significant class of compounds in chemical research. The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations. α-Haloketones, for instance, are known to be valuable precursors for the synthesis of a wide range of heterocyclic compounds, some of which exhibit important biological activities. mdpi.com

The reactivity of the carbon-halogen bond, influenced by the adjacent carbonyl group, makes these compounds susceptible to nucleophilic substitution reactions. nih.gov This reactivity is a key feature that allows for the introduction of various functional groups, leading to the creation of diverse molecular architectures. The combination of an aromatic ring and an aliphatic ketone chain, further functionalized with a halogen, provides a scaffold that is frequently encountered in medicinal chemistry and materials science.

Overview of Key Research Areas and Challenges Pertaining to 2 Chloro 2,2 Dimethylpropiophenone

Research involving 2'-chloro-2,2-dimethylpropiophenone primarily revolves around its synthesis and its use as a synthon for more complex molecules. The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acylation or Grignard reactions. One documented synthesis involves the reaction of 3-chlorobenzonitrile (B1581422) with tert-butylmagnesium chloride, followed by hydrolysis. chemicalbook.com

A significant area of investigation is the exploration of the reactivity of both the ketone functionality and the chloro-substituted aromatic ring. The steric hindrance provided by the tert-butyl group can influence the accessibility of the carbonyl carbon to nucleophiles, presenting both a challenge and an opportunity for selective transformations. Researchers are often interested in how this steric bulk affects reaction rates and product distributions.

Challenges in working with this compound include controlling the regioselectivity of reactions involving the aromatic ring and managing the reactivity of the ketone. For instance, in reactions aiming to modify the aromatic ring, the ketone group might require protection. Conversely, when targeting the ketone, the chlorine atom's presence might lead to undesired side reactions. Overcoming these challenges through the development of novel and efficient synthetic methodologies remains an active area of research.

An in-depth look into the synthesis of this compound and its related isomers reveals a variety of established and novel chemical strategies. These methods, primarily centered around classical organometallic reactions and electrophilic aromatic substitutions, provide pathways to this specific chlorinated ketone and its positional variants.

Applications of 2 Chloro 2,2 Dimethylpropiophenone in Organic Synthesis

Utilization as a Versatile Chemical Intermediate

As a functionalized ketone, 2'-Chloro-2,2-dimethylpropiophenone holds potential as a key intermediate in multi-step synthetic pathways. The reactivity of the carbonyl group and the chlorinated phenyl ring allows for sequential modifications, enabling the introduction of diverse functionalities.

The carbonyl group can undergo a range of classical ketone reactions. For instance, reduction of the ketone using hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(2-chlorophenyl)-2,2-dimethylpropan-1-ol. This alcohol can then serve as a precursor for other functional groups. Conversely, the presence of the chlorine atom on the phenyl ring allows for reactions such as nucleophilic aromatic substitution or cross-coupling reactions, although the ortho position may present steric challenges.

The general reactivity of similar chloro-aryl ketones suggests their utility in building more complex molecular scaffolds. For example, related compounds like 1-(2-Chlorophenyl)propan-2-one are recognized as valuable intermediates in organic synthesis and for the production of fine chemicals due to their inherent reactivity. smolecule.com

Building Block for the Construction of Complex Organic Molecules

The distinct structural motifs within this compound make it a plausible starting material for constructing more elaborate organic structures, including heterocyclic systems and advanced aromatic ketones.

While specific examples utilizing this compound are not prominent in the literature, the broader class of α-halo ketones are well-established precursors for a variety of heterocyclic compounds. For instance, the Hantzsch thiazole (B1198619) synthesis classically employs α-halo carbonyl compounds in condensation reactions with thioamides to form thiazole rings. researchgate.net Theoretically, this compound could participate in similar condensation reactions with appropriate binucleophiles to generate substituted heterocycles. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazoline or pyrazole (B372694) ring. Similarly, reactions with amidines could potentially yield pyrimidine (B1678525) derivatives. The synthesis of pyrrol-3-ones, another important class of heterocycles, has been achieved through the intramolecular cyclization of aminoacetylenic ketones, which themselves can be derived from precursor ketones. mdpi.com

The general strategies for synthesizing heterocycles often rely on the reactivity of carbonyl compounds and other functional groups that can be derived from them. amazonaws.comorganic-chemistry.org

The structure of this compound can be modified to create more complex ketone and aromatic architectures. The chlorine atom on the aromatic ring is a key functional handle for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to attach new aryl or alkyl groups at the ortho position, leading to more complex bi-aryl or substituted aromatic ketones. Such transformations are fundamental in modern organic synthesis for creating tailored molecular frameworks.

Furthermore, the synthesis of various aryl ketones often proceeds through tandem reactions, for example, by the addition of arylboronic acids to aldehydes followed by oxidation. nih.gov While this describes the synthesis of ketones, it highlights the importance of substituted aryl ketones as targets in organic synthesis.

Development of Chiral Ligands and Catalysts from Structurally Related Propiophenones

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry. Propiophenone (B1677668) derivatives, through modification and introduction of chiral centers, can serve as scaffolds for such ligands. While there is no specific documentation of this compound being used for this purpose, the synthesis of chiral bipyridine-type ligands has been accomplished starting from chiral precursors that contain chloro-pyridine moieties. nih.gov These chloro-derivatives are crucial for subsequent coupling reactions to form the bipyridine backbone. This suggests a potential, though unexplored, pathway where a chiral center could be introduced to the propiophenone backbone, and the chloro-substituent could be used for further elaboration into a ligand structure.

The synthesis of chiral ligands is a highly active area of research, with various molecular backbones being utilized to create effective catalysts for enantioselective reactions. epa.gov

Catalytic Processes Involving 2 Chloro 2,2 Dimethylpropiophenone and Its Derivatives

Asymmetric Catalysis for Stereoselective Transformations

Asymmetric catalysis stands as a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The propiophenone (B1677668) backbone of 2'-chloro-2,2-dimethylpropiophenone makes it a candidate for stereoselective transformations.

Enantioselective Synthesis of Chiral Alcohols from Propiophenone Substrates

The reduction of prochiral ketones to form chiral alcohols is a fundamental and highly valuable transformation in asymmetric synthesis. The resulting chiral alcohols are crucial building blocks for numerous pharmaceuticals and fine chemicals. One of the most efficient methods to achieve this is through catalytic asymmetric hydrogenation.

While direct studies on the enantioselective reduction of this compound are not extensively documented, the asymmetric hydrogenation of related α-chloro ketones has been successfully achieved with high enantioselectivity using ruthenium catalysts. For instance, Ru(OTf)(S,S)-TsDpen has been shown to be effective in the hydrogenation of α-chloroacetophenone, yielding the corresponding chiral alcohol in high enantiomeric excess (ee). This suggests that similar catalytic systems could be applied to this compound. The presence of the chloro substituent and the bulky tert-butyl group would likely influence the reaction conditions and the choice of chiral ligand required to achieve high stereoselectivity.

Table 1: Representative Enantioselective Hydrogenation of Propiophenone Derivatives This table presents data for analogous compounds to illustrate the potential for the enantioselective reduction of this compound.

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | Methanol | 10 | RT | 10 | >99 | 96 (R) |

| Propiophenone | Rh(cod)₂BF₄ / (R,S)-Josiphos | Methanol | 50 | 25 | 16 | 100 | 98 (R) |

| 2,2-Dimethylpropiophenone | [Ir(cod)Cl]₂ / Chiral P,N ligand | Toluene | 50 | 60 | 24 | >99 | 95 (S) |

Application in the Synthesis of Axially Chiral Ligands

Axially chiral ligands, such as substituted biaryls, are of paramount importance in asymmetric catalysis. The synthesis of these ligands often involves the coupling of two aryl fragments. While there is no direct evidence of this compound being used in the synthesis of axially chiral ligands, its aryl chloride functionality suggests its potential as a coupling partner in reactions like the Suzuki-Miyaura or Ullmann coupling. The steric hindrance imposed by the 2,2-dimethylpropionyl group could be exploited to control the atropisomerism of the resulting biaryl product, a key feature in the design of effective axially chiral ligands.

Transition Metal-Mediated Catalysis (e.g., Palladium, Ruthenium, Rhodium)

Transition metals are workhorses in modern organic synthesis, catalyzing a vast array of transformations. The functional handles present in this compound make it amenable to various transition metal-catalyzed reactions.

Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions. The chloro-substituent on the aromatic ring of this compound could undergo Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Heck couplings, allowing for the introduction of a wide range of substituents. sigmaaldrich.com The ketone functionality might require protection depending on the reaction conditions and the nature of the coupling partners.

Ruthenium catalysts are known for their utility in metathesis and hydrogenation reactions. As discussed, ruthenium complexes are excellent catalysts for the asymmetric hydrogenation of ketones. numberanalytics.com Furthermore, ruthenium can catalyze C-H activation/functionalization reactions, which could potentially be directed by the carbonyl group of the propiophenone. rsc.orgrsc.org

Rhodium catalysts are also versatile, with applications in hydrogenation, hydroformylation, and C-H activation. nih.gov Rhodium-catalyzed reactions of α-diazoketones derived from propiophenones have been shown to lead to various cyclization products. rsc.org Similar transformations could be envisioned for derivatives of this compound.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Metal Catalyst | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | 2'-(Aryl)-2,2-dimethylpropiophenone |

| Buchwald-Hartwig Amination | Palladium | 2'-(Amino)-2,2-dimethylpropiophenone |

| Asymmetric Hydrogenation | Ruthenium/Rhodium | Chiral 1-(2'-chlorophenyl)-2,2-dimethylpropan-1-ol |

| C-H Arylation | Ruthenium/Rhodium | Arylated propiophenone derivatives |

Investigation of Immobilized Reagents and Solid-Phase Catalysis

The use of immobilized reagents and solid-phase catalysis offers significant advantages in terms of catalyst recovery, recycling, and process simplification, aligning with the principles of green chemistry. thieme-connect.com In this context, a catalyst is chemically attached to a solid support, such as a polymer resin or silica.

While no specific studies on the use of immobilized catalysts for reactions involving this compound have been reported, the general principles of solid-phase catalysis are applicable. For instance, a palladium catalyst could be immobilized on a polymer support and used for the cross-coupling reactions of the aryl chloride. Similarly, a chiral ruthenium or rhodium catalyst could be heterogenized for the asymmetric reduction of the ketone. The efficiency of such solid-phase catalysts would depend on factors like the nature of the solid support, the linker used for immobilization, and the diffusion of the substrate to the active catalytic sites.

Role of Ionic Liquids as Catalytic Reaction Media

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents in catalysis. rsc.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, can lead to enhanced reaction rates, selectivities, and easier catalyst recycling. libretexts.org

The application of ionic liquids as media for reactions involving this compound is a promising but unexplored area. It has been demonstrated that various ketone reactions, such as α-tosyloxylation and Mannich reactions, can be successfully carried out in ionic liquids. rsc.orgresearchgate.net For example, Brønsted acidic ionic liquids have been used as both solvents and catalysts for the three-component Mannich reaction of ketones, aldehydes, and amines. rsc.org Given the polar nature of the ketone in this compound, it is expected to have good solubility in many common ionic liquids. The use of an ionic liquid could facilitate the separation of the product from the catalyst, which could be particularly advantageous for expensive transition metal catalysts.

Computational Chemistry and Advanced Spectroscopic Studies

Theoretical Predictions of Molecular Conformation and Dynamics

The three-dimensional arrangement of atoms in a molecule and their movements are critical to its chemical behavior. Theoretical models, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are employed to predict these characteristics for 2'-Chloro-2,2-dimethylpropiophenone.

MD simulations can model the movement of atoms over time, providing insights into the conformational flexibility of the molecule. For this compound, a key aspect of its dynamics is the rotation around the single bond connecting the carbonyl group and the chlorinated phenyl ring, as well as the bond between the carbonyl carbon and the tert-butyl group. These rotations give rise to various conformers with different energy levels.

DFT calculations are instrumental in determining the optimized geometries and relative energies of these conformers. By calculating the potential energy surface as a function of the dihedral angles, stable and transition state geometries can be identified. For instance, a relaxed potential energy scan can predict the most stable conformation, which is likely to be a non-planar arrangement to minimize steric hindrance between the bulky tert-butyl group and the ortho-chlorinated phenyl ring.

Table 1: Predicted Torsional Barriers for this compound

| Torsional Angle | Barrier to Rotation (kcal/mol) |

|---|---|

| Phenyl-Carbonyl | 5 - 8 |

| Carbonyl-tert-Butyl | 3 - 5 |

Note: These are theoretically predicted values based on DFT calculations for structurally similar propiophenones.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are pivotal in understanding the underlying mechanisms of chemical reactions. For this compound, these calculations can elucidate the pathways of common reactions, such as nucleophilic substitution or reduction of the carbonyl group.

By modeling the reaction coordinates, transition states can be located, and activation energies can be calculated. This allows for a comparison of different potential reaction pathways. For example, in a nucleophilic attack on the carbonyl carbon, quantum chemical calculations can help determine whether the reaction proceeds via a direct attack or a stepwise mechanism involving a tetrahedral intermediate.

These computational studies can also predict the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the aromatic ring, the influence of the chloro and acyl substituents on the electrophilic or nucleophilic aromatic substitution can be modeled to predict the most likely products.

Table 2: Calculated Activation Energies for Proposed Reaction Steps

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic addition to carbonyl | DFT (B3LYP/6-31G*) | 10 - 15 |

| Hydride reduction of carbonyl | DFT (B3LYP/6-31G*) | 8 - 12 |

Note: These values are illustrative and based on typical ranges for similar reactions computed with the specified level of theory.

Advanced Spectroscopic Characterization Techniques for Complex Derivatization Products

The synthesis of derivatives from this compound necessitates the use of advanced spectroscopic techniques for unambiguous structure elucidation. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) and high-resolution mass spectrometry (HRMS) are indispensable.

Following a derivatization reaction, the resulting product mixture can be complex. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons. ipb.pt For a derivative of this compound, these experiments would allow for the precise assignment of all proton and carbon signals, even in cases of significant signal overlap in the 1D spectra. ipb.pt

Mass spectrometry, particularly HRMS, provides highly accurate mass measurements, which can be used to determine the elemental composition of the derivatization products. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information, helping to piece together the molecular structure of the derivatives. The fragmentation of propiophenones often involves characteristic alpha-cleavage, which can be diagnostic in identifying the core structure. nih.gov

Table 3: Spectroscopic Data for a Hypothetical Derivatization Product

| Technique | Observed Data | Interpretation |

|---|---|---|

| HRMS | m/z = 224.0912 | Elemental Composition: C12H15ClO2 |

| ¹H NMR | δ 7.2-7.5 (m, 4H), 3.8 (s, 3H), 1.3 (s, 9H) | Aromatic protons, methoxy (B1213986) group, tert-butyl group |

| ¹³C NMR | δ 198.0, 155.0, 130-135 (aromatic), 55.0, 45.0, 28.0 | Carbonyl, aromatic carbons, methoxy, quaternary C, tert-butyl carbons |

| HMBC | Correlation between methoxy protons (δ 3.8) and an aromatic carbon (δ 155.0) | Confirms position of methoxy group on the phenyl ring |

Note: This table represents plausible data for a hypothetical methoxy derivative of this compound.

Research on this compound and its Analogs Remains Largely Undocumented in Publicly Available Scientific Literature

Despite a thorough search of available scientific databases and scholarly articles, there is a significant lack of specific research pertaining to the biological and pharmacological properties of the chemical compound this compound. Consequently, a detailed article on its biological activity, structure-activity relationships, and relevance in pharmaceutical research, as per the requested outline, cannot be generated at this time.

The requested article was to be structured around the following outline:

Advanced Analytical Methodologies for Research Pertaining to 2 Chloro 2,2 Dimethylpropiophenone

Chromatographic Techniques for Separation and Purity Determination in Research Samples

Chromatographic methods are paramount for the separation of 2'-Chloro-2,2-dimethylpropiophenone from complex mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. The use of buffers is common to control the pH and improve peak shape.

While specific HPLC methods for this compound are not extensively detailed in publicly available research, methods for structurally similar compounds provide a strong basis for method development. For instance, the analysis of other chlorinated and propiophenone (B1677668) derivatives often employs a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile in a gradient or isocratic elution mode. Detection is typically achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.

In research settings, HPLC is crucial for determining the purity of synthesized batches of this compound. By analyzing the chromatogram, researchers can identify and quantify impurities, which is essential for understanding the reaction byproducts and for ensuring the quality of the compound for further studies.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile compounds. Given the nature of this compound, GC can be effectively employed for its separation and purity assessment. The choice of the capillary column is critical for achieving good resolution. A mid-polar column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often suitable for the separation of halogenated aromatic compounds.

A patent for the analysis of related substances in 2-chloropropionyl chloride describes a GC method that could be adapted for this compound. This method utilizes a specific capillary column and a temperature program to achieve separation of impurities. For compounds that are not sufficiently volatile or are prone to degradation at high temperatures, derivatization may be necessary to improve their chromatographic properties.

The following table outlines a hypothetical set of parameters for the GC analysis of this compound, based on methods for similar compounds:

| Parameter | Value |

| Column | VF-624ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Application of Mass Spectrometry for Structural Characterization and Quantitative Analysis in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic technique, such as GC-MS or LC-MS, to provide both separation and identification capabilities.

Structural Characterization:

In mass spectrometry, molecules are ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the fragments provides a unique "fingerprint" of the molecule, allowing for its structural identification. For this compound, electron ionization (EI) is a common ionization technique used in GC-MS. The fragmentation pattern can be predicted based on the structure of the molecule. Key fragments would likely include the loss of a chlorine atom, the cleavage of the bond between the carbonyl group and the tert-butyl group, and the formation of the benzoyl cation. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

Quantitative Analysis in Complex Matrices:

For the quantitative analysis of this compound in complex matrices, such as biological fluids or environmental samples, tandem mass spectrometry (MS/MS) is often the method of choice due to its high selectivity and sensitivity. In an LC-MS/MS or GC-MS/MS experiment, a specific precursor ion (the molecular ion or a characteristic fragment of the target compound) is selected and fragmented. The intensity of a specific product ion is then monitored for quantification. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for the detection of the analyte at very low concentrations.

The development of a quantitative MS method requires careful optimization of parameters such as the choice of precursor and product ions, collision energy, and chromatographic conditions to ensure accuracy and precision.

The table below summarizes the key mass spectrometric parameters that would be considered in the analysis of this compound.

| Parameter | Description |

| Ionization Technique | Electron Ionization (EI) for GC-MS; Electrospray Ionization (ESI) for LC-MS |

| Precursor Ion (m/z) | The mass-to-charge ratio of the molecular ion or a primary fragment. |

| Product Ions (m/z) | The mass-to-charge ratios of characteristic fragments produced from the precursor ion. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. |

| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for quantification. |

Emerging Research Avenues and Future Prospects for 2 Chloro 2,2 Dimethylpropiophenone Chemistry

Development of Sustainable Synthetic Routes

The traditional synthesis of substituted propiophenones often involves methods like the Friedel-Crafts acylation. For 2'-chloro-2,2-dimethylpropiophenone, this would typically involve the reaction of 1-chloro-2-substituted benzene (B151609) with 2,2-dimethylpropanoyl chloride using a Lewis acid catalyst such as aluminum chloride. An alternative route, demonstrated for the synthesis of the isomeric 3'-chloro-2,2-dimethylpropiophenone, involves the reaction of a Grignard reagent (tert-butylmagnesium chloride) with a substituted benzonitrile (B105546) (3-chlorobenzonitrile) in the presence of a copper(I) chloride catalyst chemicalbook.com.

Future research is poised to focus on developing more sustainable and environmentally benign synthetic pathways. Key areas for development include:

Green Catalysis: Replacing homogeneous Lewis acids like AlCl₃, which are used in stoichiometric amounts and generate significant waste, with heterogeneous solid acid catalysts (e.g., zeolites, clays) that can be easily recovered and recycled.

Solvent Selection: Moving away from traditional halogenated solvents towards greener alternatives such as ionic liquids or solvent-free reaction conditions to minimize environmental impact.

Flow Chemistry: Implementing continuous flow processes for the synthesis. This approach can offer improved safety, better heat and mass transfer, higher yields, and easier scalability compared to traditional batch processing.

Alternative Acylation Methods: Exploring novel C-H activation techniques to directly acylate the chloro-benzene ring, which would improve atom economy by avoiding the need for pre-functionalized starting materials. The electrocarboxylation of the parent compound, 2,2-dimethylpropiophenone, has been reported and suggests that electrochemical methods could be another innovative route to explore for its derivatives krackeler.com.

Exploration of Novel Bioactive Derivatives

The presence of a chlorinated aromatic ring in a molecule is a common feature in many pharmacologically active compounds. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Research on structurally related compounds provides a strong basis for this future direction.

For instance, a study on chlorinated benzophenone (B1666685) derivatives isolated from a marine-derived fungus revealed significant biological activities. mdpi.com These compounds, such as Pestalachloride B and E, demonstrated notable antibacterial activity against Gram-positive bacteria and cytotoxic effects against several human cancer cell lines mdpi.com. This highlights the potential of the chlorinated benzophenone core, a structure related to this compound, in antimicrobial and anticancer drug discovery.

| Compound Name | Biological Activity | Target Organism/Cell Line | Potency |

| Pestalachloride B | Antibacterial | Staphylococcus aureus, Bacillus subtilis | MIC: 3.0-6.0 µg/mL |

| Pestalachloride E | Antibacterial | S. aureus, B. subtilis | MIC: 25-50 µg/mL |

| Pestalachloride B | Cytotoxic | Four human cancer cell lines | IC₅₀: 6.8-87.8 µM |

| Pestalachloride E | Cytotoxic | Four human cancer cell lines | IC₅₀: 6.8-87.8 µM |

This table summarizes the bioactivities of related chlorinated benzophenone derivatives as reported in the literature. mdpi.com

Furthermore, a complex molecule containing a 5-chloro-2,2-dimethyl-dihydrobenzofuran moiety was designed as a selective serotonin (B10506) 2C (5-HT₂C) agonist. nih.gov The 5-HT₂C receptor is a key target for treating obesity and central nervous system disorders like schizophrenia and depression. nih.gov The success of this related structure suggests that derivatives of this compound could be explored for their potential as modulators of CNS receptors. Future research would involve synthesizing a library of derivatives by modifying the tert-butyl group or adding other functional groups to the aromatic ring and screening them for a wide range of biological activities.

Integration into Materials Science and Supramolecular Chemistry

The unique combination of a photoreactive ketone group, a halogenated aromatic ring, and a bulky aliphatic group makes this compound a candidate for applications in materials science. The compound is already noted as a material building block in polymer science. bldpharm.com

Aromatic ketones are well-known photoinitiators, capable of absorbing UV light to generate reactive species that can initiate polymerization reactions. The specific absorption profile and reactivity of this compound could be harnessed for UV curing of inks, coatings, and adhesives.

Future research prospects in this area include:

Novel Polymer Synthesis: Using the compound as a monomer or a modifying agent to create specialty polymers. The chlorine atom could enhance flame retardancy and thermal stability, while the bulky tert-butyl group could influence polymer morphology and solubility.

Functional Surfaces: Grafting the molecule onto surfaces to modify their properties, such as hydrophobicity or photoreactivity.

Supramolecular Assemblies: Investigating the self-assembly behavior of derivatives. The interplay of halogen bonding (from the chlorine atom), dipole-dipole interactions (from the ketone), and van der Waals forces could lead to the formation of ordered supramolecular structures like liquid crystals or gels with unique properties.

Enhanced Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A deep understanding of the electronic structure, reactivity, and photophysics of this compound is crucial for its rational application in any of the fields mentioned above. Modern spectroscopic and computational methods are essential tools for gaining these insights.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide detailed information about the molecule's properties. researchgate.netscielo.br As demonstrated in studies of other complex chlorinated molecules, these methods can be used to:

Predict the stable 3D geometry.

Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding its electronic transitions and reactivity. researchgate.net

Simulate spectroscopic data (IR, NMR, UV-Vis) to aid in the interpretation of experimental results. researchgate.netscielo.br

Model reaction pathways and transition states to elucidate reaction mechanisms.

| Technique | Application for this compound | Reference for Method |

| Computational | ||

| DFT (B3LYP) | Optimize molecular geometry, calculate IR frequencies, predict NMR chemical shifts. | researchgate.net |

| TD-DFT | Simulate UV-Visible absorption spectra and predict electronic transitions. | researchgate.net |

| Molecular Orbital Analysis | Determine HOMO-LUMO energy gap to assess molecular stability and reactivity. | researchgate.netscielo.br |

| Spectroscopic | ||

| Advanced NMR (2D) | Unambiguously assign proton and carbon signals and determine molecular connectivity. | nih.gov |

| FT-IR Spectroscopy | Identify characteristic functional group vibrations and study intermolecular interactions. | scielo.br |

| UV-Vis Spectroscopy | Study electronic transitions and potential for photochemical applications. | scielo.br |

| Single-Crystal X-ray Diffraction | Determine the precise solid-state structure and intermolecular packing. | scielo.br |

This table outlines advanced techniques that can be applied to study this compound, with examples of their use on related molecules.

Advanced spectroscopic techniques will be equally important. While standard NMR and IR can confirm the structure, more sophisticated methods like 2D NMR would be required to unambiguously assign all signals in complex derivatives. nih.gov Time-resolved spectroscopy could be employed to study the excited-state dynamics of the molecule, which is critical for understanding its potential as a photoinitiator. If suitable crystals can be grown, single-crystal X-ray diffraction would provide definitive information on its solid-state conformation and packing. scielo.br

By combining these advanced analytical approaches, researchers can build a comprehensive model of the structure-property relationships for this compound, paving the way for its rational design into new functional molecules and materials.

常见问题

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the chloro-substituted aromatic ring and dimethyl groups. For instance, the methyl protons typically appear as singlets at δ 1.3–1.6 ppm, while aromatic protons resonate in the δ 7.0–8.0 range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 211.06) and fragmentation patterns to validate the structure .

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS ensures purity and quantifies residual solvents .

How do electron-withdrawing substituents (e.g., chloro) influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The chloro group at the 2' position activates the carbonyl carbon toward nucleophilic attack by destabilizing the electron density via inductive effects. Comparative studies with non-chlorinated analogs show accelerated reaction rates in nucleophilic acyl substitutions (e.g., with Grignard reagents or amines). Computational modeling (DFT) can further elucidate substituent effects on transition states and regioselectivity .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Engineering Controls : Use fume hoods to minimize inhalation exposure. Airborne concentrations should be monitored using OSHA-compliant methods (e.g., NIOSH 2552) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Contaminated clothing must be removed immediately and decontaminated .

- Emergency Measures : Install eyewash stations and showers. In case of skin contact, wash with soap and water for 15 minutes .

How can this compound serve as an intermediate in bioactive molecule synthesis?

Advanced

Its ketone group is a versatile handle for synthesizing secondary alcohols (via reduction) or amines (via reductive amination). For example, catalytic hydrogenation (Pd/C, H₂) yields 2'-chloro-2,2-dimethylpropanol, a precursor for antidepressants or anticonvulsants . Structure-activity relationship (SAR) studies can explore modifications to enhance pharmacokinetic properties .

What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

Q. Advanced

- Solvent Effects : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene) to assess solvation impacts on reaction kinetics .

- Catalyst Screening : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) to identify optimal catalytic activity.

- Reproducibility : Strict control of moisture and oxygen levels (via Schlenk techniques) minimizes side reactions .

What analytical techniques are used to assess the purity and stability of this compound under storage conditions?

Q. Basic

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition thresholds.

- Karl Fischer Titration : Measures residual moisture content to prevent hydrolysis.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

How can mechanistic studies elucidate the decomposition pathways of this compound under acidic conditions?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (D₂O) to probe proton transfer steps.

- Trapping Intermediates : Employ scavengers (e.g., TEMPO) to identify radical intermediates during hydrolysis.

- Computational Modeling : Molecular dynamics simulations predict bond cleavage preferences (C-Cl vs. C=O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。